4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide
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Overview
Description
4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide is a complex organic compound with significant applications in medicinal chemistry. It is known for its unique structure, which includes a spirocyclic core, a trifluoromethyl group, and a cyano group, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3The final step involves the coupling of the intermediate with 2-fluoro-N-methylbenzamide .
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Apalutamide: A second-generation antiandrogen used in the treatment of prostate cancer.
Bicalutamide: Another antiandrogen used for similar therapeutic purposes.
RD162: An androgen receptor antagonist with similar structural features.
Uniqueness
4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide is unique due to its spirocyclic core and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets with high affinity makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C22H18F4N4O2S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-hydroxy-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C22H18F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10,19,32H,2,7-8H2,1H3,(H,28,31) |
InChI Key |
DNDJSJHQONESDT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(C23CCC3)O)C4=CC(=C(C=C4)C#N)C(F)(F)F)F |
Origin of Product |
United States |
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